molecular formula C8H12O3 B13080862 Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Cat. No.: B13080862
M. Wt: 156.18 g/mol
InChI Key: JKQNHECHELGMIL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(2-methylcyclopropyl)-3-oxopropanoate . This nomenclature reflects the following structural features:

  • A propanoate ester backbone (CH2-C(=O)-COOCH3) with a ketone group at the third carbon.
  • A 2-methylcyclopropyl substituent bonded to the ketone-bearing carbon.

The cyclopropane ring is numbered to prioritize the lowest possible locants for substituents. The methyl group occupies position 2 on the cyclopropane, while the ketone and propanoate chain attach to position 1 (Figure 1). The ester group (COOCH3) and ketone (C=O) create a conjugated system, influencing the compound’s reactivity and stability.

Table 1: Structural comparison with analogous compounds

Compound Name Substituent on Cyclopropane Ester Group Molecular Formula
Methyl 3-cyclopropyl-3-oxopropanoate None Methyl C₇H₁₀O₃
tert-Butyl 3-(2-methylcyclopropyl)-3-oxopropanoate 2-Methyl tert-Butyl C₁₁H₁₈O₃
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate 1-Methyl Ethyl C₉H₁₄O₃

Common Synonyms and Registry Numbers

While specific registry numbers for this compound are absent in the provided sources, analogous compounds offer insights into potential identifiers:

  • CAS Registry : Derivatives like methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) and tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate (CAS 134302-10-6) suggest a hypothetical CAS range of 32000-33000 for this compound.
  • European Community (EC) Number : Similar esters, such as ethyl 2-methyl-3-oxopropanoate (EC 608-722-3), follow a 600-000-0 format, implying a potential EC identifier near 610-000-0.
  • Synonym Examples :
    • Methyl 2-methylcyclopropanecarbonylacetate
    • 3-(2-Methylcyclopropyl)-3-oxopropanoic acid methyl ester

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₀O₃ derives from:

  • Cyclopropane ring : 3 carbons + 1 methyl group (C₄H₇).
  • Propanoate ester backbone : 3 carbons (including the ester oxygen) + 2 oxygens (ketone and ester).
  • Methyl ester group : 1 carbon (OCH₃).

Molecular weight :
$$
(12.01 \times 8) + (1.008 \times 10) + (16.00 \times 3) = 154.16 \, \text{g/mol}
$$

Table 2: Molecular weight comparison

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₈H₁₀O₃ 154.16
Methyl 3-cyclopropyl-3-oxopropanoate C₇H₁₀O₃ 142.15
Ethyl 2-methyl-3-oxopropanoate C₆H₁₀O₃ 130.14

The addition of a methyl group to the cyclopropane ring increases molecular weight by 12.01 g/mol compared to the non-methylated analog. This modification also enhances hydrophobic interactions, potentially affecting solubility and reactivity.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H12O3/c1-5-3-6(5)7(9)4-8(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

JKQNHECHELGMIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 3-Cyclopropyl-3-oxopropionic Acid Methyl Ester with N,N-Dimethylformamide Dimethylacetal

Method Overview:

  • Starting from 3-cyclopropyl-3-oxopropionic acid methyl ester, reacting with N,N-dimethylformamide dimethylacetal (DMF-DMA) under heating conditions.
  • The reaction is typically conducted in ethyl acetate or neat conditions at approximately 75°C for 2 to 4 hours.
  • This process yields α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid methyl ester, which is a key intermediate.

Experimental Details:

Parameter Details
Starting material 3-cyclopropyl-3-oxopropionic acid methyl ester (e.g., 15 g, 106 mmol)
Reagent N,N-dimethylformamide dimethylacetal (14.7 mL, 111 mmol)
Solvent Ethyl acetate or neat
Temperature 75°C
Reaction time 2 to 4 hours
Yield Up to 91% (crude intermediate)
Analysis Thin-layer chromatography (TLC) for completion confirmation

Notes:

  • The crude intermediate is often used directly in subsequent reactions without further purification.
  • This method is scalable to industrial quantities (e.g., 4.9 kg scale reported) under nitrogen atmosphere to prevent oxidation.

Preparation Using Sodium Methoxide in Methanol

Method Overview:

  • Methyl 2-cyclopropanoyl acetate is reacted with sodium methoxide in methanol at low temperatures (10–20°C).
  • The reaction proceeds overnight at room temperature, followed by workup involving acidification and extraction.

Experimental Details:

Parameter Details
Starting material Methyl 2-cyclopropanoyl acetate (20 g, 140.7 mmol)
Base Sodium methoxide (30.4 g, 562.8 mmol)
Solvent Methanol (350 mL)
Temperature 10–20°C during addition, then room temperature overnight
Workup Acidify aqueous phase to pH 3 with HCl, filtration, redissolution in dichloromethane, drying, concentration
Yield 67.2%
Characterization MS (ESI) m/z: 193.1 [M+H]+

Notes:

  • This method provides moderate yields and involves careful pH control during workup to isolate the product.

Synthesis via Pyridine-Mediated Reaction in Dichloromethane

Method Overview:

  • Meldrum’s acid is reacted with cyclopropyl carbonic acid chloride in the presence of pyridine at 0–20°C.
  • The intermediate is then refluxed in methanol to yield the methyl ester.

Experimental Details:

Parameter Details
Starting materials Meldrum’s acid (48.6 g, 337.4 mmol), cyclopropyl carbonic acid chloride (35.3 g, 337.4 mmol)
Base Pyridine (40 g, 506.1 mmol)
Solvent Dichloromethane (200 mL)
Temperature 0°C for addition, then room temperature overnight; reflux in methanol for 2 hours
Yield 71.1%
Characterization MS (ESI) m/z: 143.1 [M+H]+; 1H-NMR (CDCl3) peaks consistent with expected structure

Notes:

  • This route is useful for preparing methyl 3-(cyclopropyl)-3-oxopropanoate derivatives with good purity and yield.

Magnesium Enolate Formation and Subsequent Acylation

Method Overview:

  • The magnesium enolate of methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is generated by reaction with magnesium turnings and carbon tetrachloride in methanol.
  • This enolate is then reacted with acyl chlorides to form substituted derivatives.

Experimental Details:

Parameter Details
Starting material Methyl 3-cyclopropyl-3-oxopropanoate (0.395 g)
Reagents Magnesium turnings, carbon tetrachloride, acyl chloride (e.g., 4-fluoro-3-methoxy-2-methylthiobenzoyl chloride)
Solvent Methanol for enolate formation, toluene for acylation
Temperature 60°C for enolate formation, 20°C for acylation
Reaction time 0.5 hour for enolate, 18 hours for acylation
Yield Not specified for methyl ester, but product isolated and characterized by NMR

Notes:

  • This method demonstrates the versatility of the this compound enolate in further synthetic elaboration.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes
1 3-cyclopropyl-3-oxopropionic acid methyl ester N,N-dimethylformamide dimethylacetal, 75°C, 2-4h 91 (crude) Intermediate for further synthesis
2 Methyl 2-cyclopropanoyl acetate Sodium methoxide, methanol, 10-20°C, overnight 67.2 Requires acidification workup
3 Meldrum’s acid, cyclopropyl carbonic acid chloride Pyridine, dichloromethane, 0-20°C, reflux in methanol 71.1 Clean product after purification
4 Methyl 3-cyclopropyl-3-oxopropanoate Hydrazine hydrate, acetic acid, 100°C overnight Not target compound Side reaction to pyrazolone
5 Methyl 3-cyclopropyl-3-oxopropanoate Magnesium, carbon tetrachloride, acyl chloride, methanol/toluene Not specified For derivative synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.

    Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanoate.

    Substitution: 3-(2-methylcyclopropyl)-3-aminopropanoate or 3-(2-methylcyclopropyl)-3-alkoxypropanoate.

Scientific Research Applications

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate, differing in substituents, ester groups, or ring systems:

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate
  • Structure : Ethyl ester variant of the target compound.
  • Key Differences: The ethyl group increases hydrophobicity and may alter metabolic stability compared to the methyl ester.
  • Synthesis : Similar methods apply, but substitution of methyl iodide with ethyl halides would yield this derivative.
Methyl 3-cyclopropyl-3-oxopropanoate (CAS: 32249-35-7)
  • Structure : Lacks the 2-methyl group on the cyclopropane ring.
  • Key Differences : Reduced steric hindrance enhances reactivity in nucleophilic additions or cyclization reactions. Physical properties (e.g., boiling point, density) are identical to the 2-methyl derivative, suggesting similar volatility and solubility .
  • Applications : Used as a precursor in synthesizing herbicides (e.g., isoxaflutole) and statins (e.g., pitavastatin) .
Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)
  • Structure : Substitutes cyclopropyl with a 4-chlorophenyl group.
  • Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the keto position, favoring reactions like Michael additions.
Methyl 3-chloro-3-oxopropanoate (CAS: 37517-81-0)
  • Structure : Chlorine replaces the cyclopropyl group.
  • Key Differences: Highly reactive due to the electron-withdrawing chloro group, making it prone to hydrolysis or nucleophilic substitution.

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Reactivity Notes Key Applications Reference
This compound C₇H₁₀O₃ 193 1.174 Steric hindrance from 2-methyl group slows nucleophilic attacks Pharmaceutical intermediates
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate C₈H₁₂O₃ N/A N/A Higher lipophilicity; discontinued Research use
Methyl 3-cyclopropyl-3-oxopropanoate C₇H₁₀O₃ 193 1.174 Faster reactivity due to less steric bulk Herbicide synthesis
Methyl 3-(4-chlorophenyl)-3-oxopropanoate C₁₀H₉ClO₃ N/A N/A Enhanced electrophilicity; aromatic interactions Medicinal chemistry exploration
Methyl 3-chloro-3-oxopropanoate C₄H₅ClO₃ N/A N/A High reactivity; unsuitable for long-term storage Laboratory reagents

Biological Activity

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, an ester compound, features a cyclopropyl group which contributes to its unique reactivity and biological properties. The molecular formula is C10H16O3C_{10}H_{16}O_3, with a molecular weight of approximately 184.24 g/mol. The structure can be represented as follows:

Molecular Structure C3H5 C2H52\text{Molecular Structure }\quad \text{C}_3\text{H}_5\text{ C}_2\text{H}_5\text{O }_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a study examining various cyclopropyl-containing compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The compound's efficacy against fungi was also noted, suggesting its potential as a therapeutic agent in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or disrupt cellular processes. Additionally, the cyclopropyl moiety is known to participate in ring-opening reactions, leading to the formation of reactive intermediates that can affect protein function .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial properties of various cyclopropyl esters, including this compound. The results indicated that this compound had one of the highest inhibition rates against tested pathogens, highlighting its potential for further development in pharmaceutical applications .
  • Synthesis and Biological Evaluation : In another study focusing on organic synthesis, researchers synthesized this compound and assessed its biological activity. The compound demonstrated promising results in inhibiting cancer cell lines, suggesting potential applications in oncology .

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